1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea
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Description
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as IMAP or TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
Extensive Metabolism by Aldehyde Oxidase in Humans : The compound FK3453, a relative of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea, showcases extensive metabolism by aldehyde oxidase in humans, differing significantly from its metabolic stability in liver microsomes of rats and dogs. This highlights the compound's pharmacokinetic profiles and the role of aldehyde oxidase in its metabolic pathways, essential for understanding drug disposition and potential therapeutic applications (Akabane et al., 2011).
Exposure and Environmental Health
Human Exposure to Carcinogenic Heterocyclic Amines : Research on heterocyclic amines (HCAs) like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhlP), which shares structural similarities with the compound , has provided insights into human exposure through cooked meats and its potential carcinogenic risks. This underscores the environmental health perspective, evaluating dietary influences on cancer risk and the importance of monitoring such compounds in food (Nagao et al., 1996).
Diagnostic and Therapeutic Research
Potential Radioligand for AMPA Receptors : The study of [11C]HMS011, a compound designed for positron emission tomography (PET) imaging of AMPA receptors, highlights the importance of derivatives of complex molecules like 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea in diagnostic and therapeutic research. This research indicates the potential for developing novel imaging agents based on such compounds, contributing to advances in neurology and pharmacology (Takahata et al., 2017).
properties
IUPAC Name |
1-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14(2)28-20-13-19(22-15(3)23-20)24-17-9-11-18(12-10-17)26-21(27)25-16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEMUJURPNJSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea |
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